2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
CAS No.: 1213-44-1
Cat. No.: VC7939818
Molecular Formula: C16H24O
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213-44-1 |
---|---|
Molecular Formula | C16H24O |
Molecular Weight | 232.36 g/mol |
IUPAC Name | 2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanol |
Standard InChI | InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3 |
Standard InChI Key | SOZRBBPPWYEJEY-UHFFFAOYSA-N |
SMILES | CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C |
Canonical SMILES | CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s core structure consists of a 2,3-dihydro-1H-indene system substituted with five methyl groups at the 1,1,2,3,3 positions and an ethanol moiety at the 5-position . The indene scaffold adopts a bicyclic conformation, with the cyclopentane ring fused to a benzene ring. Methyl groups at positions 1 and 3 create significant steric hindrance, influencing the molecule’s reactivity and conformational flexibility.
The molecular formula was confirmed through high-resolution mass spectrometry, showing an exact mass of 232.183 Da . Density functional theory (DFT) calculations predict a twisted geometry for the ethanol side chain, with the hydroxyl group adopting an equatorial position relative to the indene plane .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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NMR: A singlet at δ 1.25 ppm integrates for six protons, corresponding to the two geminal methyl groups at position 1. The ethanol side chain protons appear as a triplet (δ 3.65 ppm, -CHOH) and a quartet (δ 1.85 ppm, -CH-) .
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NMR: Quaternary carbons in the indene core resonate between δ 135-145 ppm, while methyl carbons appear at δ 20-25 ppm .
Infrared spectroscopy shows a broad O-H stretch at 3350 cm and C-O vibration at 1050 cm, confirming the alcohol functionality .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 232.361 g/mol | |
Exact Mass | 232.183 Da | |
LogP | 3.43 | |
Topological Polar Surface | 20.23 Å | |
HS Code | 2906299090 |
Synthesis and Manufacturing
Industrial Production Routes
The commercial synthesis typically employs a three-step process:
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Friedel-Crafts Alkylation: Indene reacts with excess methyl chloride in the presence of AlCl to form the pentamethylindene intermediate .
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Ethylene Oxide Addition: The intermediate undergoes ring-opening reaction with ethylene oxide at 80-100°C, producing the ethoxylated derivative .
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Catalytic Reduction: Palladium on carbon catalyzes the hydrogenation of the double bond in the indene ring, yielding the final dihydro structure .
Laboratory-Scale Modifications
Recent advances employ flow chemistry techniques to improve reaction control:
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Microreactor systems reduce side reactions during methylation, increasing yield to 73%
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Enzymatic resolution using lipases achieves 99% enantiomeric excess for chiral derivatives
Industrial Applications and Regulatory Landscape
Table 2: Global Trade Statistics (2024)
Parameter | Value |
---|---|
MFN Tariff Rate | 5.5% |
VAT Rate | 17% |
Annual Production | 850-900 MT |
Primary Exporters | Germany, China |
Emerging Research Directions
Materials Science Innovations
Studies demonstrate exceptional performance as:
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Liquid Crystal Dopant: 15% concentration improves nematic phase stability by 40°C
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Metal-Organic Framework (MOF) Template: Creates mesoporous structures with 850 m/g surface area
Analytical Challenges and Solutions
Chromatographic Separation
Reverse-phase HPLC methods using C18 columns (150 × 4.6 mm, 3 μm) with acetonitrile/water (75:25) mobile phase achieve baseline separation in 12 minutes . Mass detection limits reach 0.1 ng/mL using atmospheric pressure chemical ionization (APCI) .
Structural Characterization Advances
Synchrotron X-ray diffraction resolves the crystal structure (space group P2/c, Z = 4), revealing intramolecular hydrogen bonding between the hydroxyl group and adjacent methyl substituents .
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